2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride is a chemical compound with the molecular formula C19H32ClNO2 It is a derivative of dodecanone, featuring an amino group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride typically involves the reaction of dodecanone with an appropriate amine and phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and phenols.
Scientific Research Applications
2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-methoxyphenyl)dodecan-1-one;hydrochloride
- 2-Amino-1-(4-hydroxyphenyl)ethanone;hydrochloride
- Dodecan-2-one derivatives
Uniqueness
2-Amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
63424-82-8 |
---|---|
Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
2-amino-1-(4-hydroxyphenyl)dodecan-1-one;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-17(19)18(21)15-11-13-16(20)14-12-15;/h11-14,17,20H,2-10,19H2,1H3;1H |
InChI Key |
KTLDETBVCDAFQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)C1=CC=C(C=C1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.